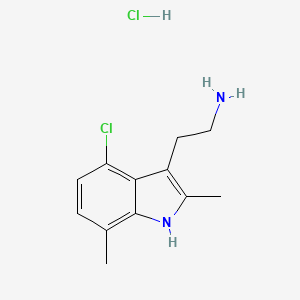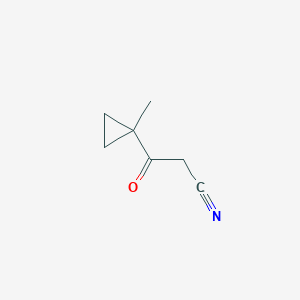
3-(1-Methylcyclopropyl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(1-Methylcyclopropyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group attached to a nitrile and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile typically involves the reaction of 1-methylcyclopropyl ketone with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the ketone, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylcyclopropyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary alcohols.
Substitution: Various substituted nitriles or ketones.
Applications De Recherche Scientifique
3-(1-Methylcyclopropyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyclopropyl)-3-oxopropanenitrile
- 3-(1-Ethylcyclopropyl)-3-oxopropanenitrile
- 3-(1-Methylcyclobutyl)-3-oxopropanenitrile
Uniqueness
3-(1-Methylcyclopropyl)-3-oxopropanenitrile is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
3-(1-methylcyclopropyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAKADVCIANQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539182 | |
| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88485-78-3 | |
| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
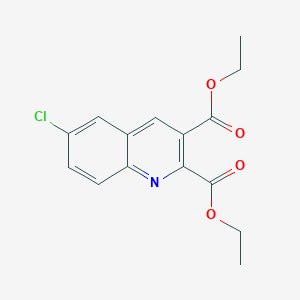
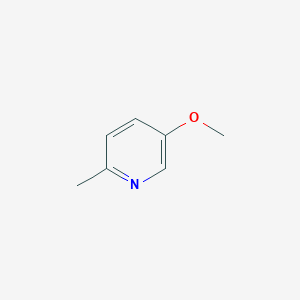
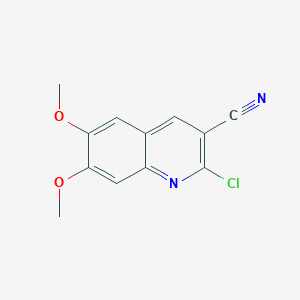



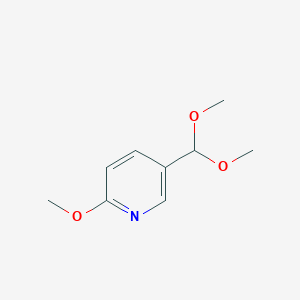

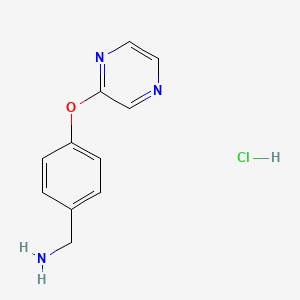

![1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride](/img/structure/B1356551.png)

